molecular formula C6H5Cl2NO2S B1425597 6-Chloro-2-methylpyridine-3-sulfonyl chloride CAS No. 889944-74-5

6-Chloro-2-methylpyridine-3-sulfonyl chloride

Cat. No. B1425597
CAS RN: 889944-74-5
M. Wt: 226.08 g/mol
InChI Key: IMKNTDZQBJFGQR-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 889944-74-5. It has a molecular weight of 226.08 and its IUPAC name is 6-chloro-2-methyl-3-pyridinesulfonyl chloride . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5Cl2NO2S/c1-4-5 (12 (8,10)11)2-3-6 (7)9-4/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Modification and Synthesis

6-Chloro-2-methylpyridine-3-sulfonyl chloride is a versatile intermediate in organic synthesis, particularly in the formation of sulfonamide-based compounds. Sulfonamides possess a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This chemical serves as a crucial reagent in the synthesis of these bioactive substances due to its ability to undergo reactions that introduce sulfonyl groups into molecules, thereby modifying their chemical structure and biological activity. This process is simple and allows for the creation of a diverse array of derivatives, highlighting the importance of this compound in medicinal chemistry and drug development (Azevedo-Barbosa et al., 2020).

Environmental and Water Treatment Studies

In environmental science, compounds like this compound are studied for their reactivity and potential role in advanced oxidation processes (AOPs). These processes are crucial for the degradation of persistent organic pollutants in water. The presence and impact of chloride ions in AOPs have been extensively reviewed, with findings indicating that chloride ions can react with oxidants to form chlorine radicals, which play a significant role in the degradation of organic contaminants. This research is vital for understanding how chlorine-based reagents can be used or mitigated in water treatment technologies to ensure safety and efficiency (Oyekunle et al., 2021).

Health and Safety Evaluations

The health and safety implications of exposure to chlorinated compounds, including those related to this compound, are a concern in occupational and environmental health. Research into the toxicology of chlorinated solvents and their metabolites provides essential insights into potential health risks. Studies focus on understanding the toxicological profiles, exposure routes, and the effects of chlorinated compounds on human health, emphasizing the need for ongoing assessment and management of risks associated with chemical exposure in various settings (Ruder, 2006).

Safety and Hazards

The safety information for 6-Chloro-2-methylpyridine-3-sulfonyl chloride includes several hazard statements: H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

6-chloro-2-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-5(12(8,10)11)2-3-6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKNTDZQBJFGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889944-74-5
Record name 6-chloro-2-methylpyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under ice-cooling, thionyl chloride (4 mL) was added dropwise to water (24 mL) over 20 min. The mixture was stirred at room temperature for 12 hr to give a sulfur dioxide-containing solution. Separately, to the concentrated hydrochloric acid (6 mL) was added 5-amino-2-chloro-6-methylpyridine (1.0 g) with stirring under ice-cooling, and a solution of sodium nitrite (0.5 g) in water (2 mL) was added dropwise over 10 min. The reaction mixture was gradually added at 5° C. to the above-mentioned sulfur dioxide-containing solution added with cuprous chloride (10 mg). Under ice-cooling, the mixture was further stirred for 30 min, and the precipitate was collected by filtration, and washed with water to give the title compound as a pale-yellow solid (yield 1.1 g, 67%).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
10 mg
Type
reactant
Reaction Step Four
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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